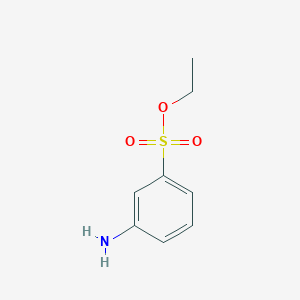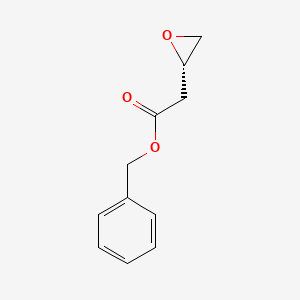
(S)-Oxiraneacetic Acid Phenylmethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Oxiraneacetic Acid Phenylmethyl Ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can influence its reactivity and interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiraneacetic Acid Phenylmethyl Ester typically involves the esterification of oxiraneacetic acid with phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Oxiraneacetic Acid+PhenylmethanolH2SO4(S)-Oxiraneacetic Acid Phenylmethyl Ester+H2O
Industrial Production Methods
Industrial production of esters often employs similar esterification reactions but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Oxiraneacetic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield oxiraneacetic acid and phenylmethanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Grignard reagents can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: Oxiraneacetic acid and phenylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Oxiraneacetic Acid Phenylmethyl Ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Oxiraneacetic Acid Phenylmethyl Ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing oxiraneacetic acid and phenylmethanol. These products can then participate in further biochemical pathways . The chiral nature of the compound can influence its binding to specific enzymes and receptors, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A simple ester with similar reactivity but lacks chirality.
Methyl Butyrate: Another ester with a pleasant odor, used in flavoring agents.
Benzyl Acetate: Similar structure but different functional groups.
Uniqueness
(S)-Oxiraneacetic Acid Phenylmethyl Ester is unique due to its chiral nature, which can influence its reactivity and interactions in biological systems. This makes it particularly valuable in applications requiring specific stereochemistry .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
benzyl 2-[(2S)-oxiran-2-yl]acetate |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
WHGRMPDLBKOMMA-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@@H](O1)CC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
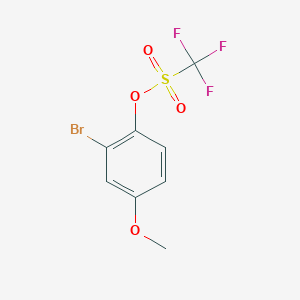
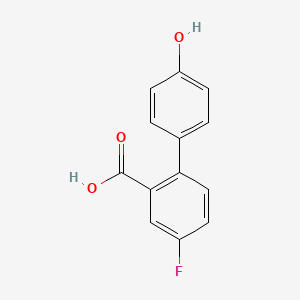
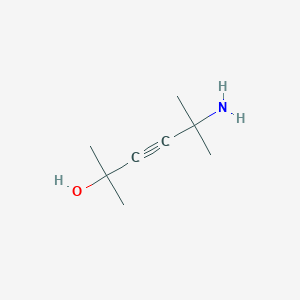
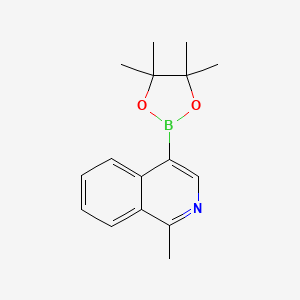
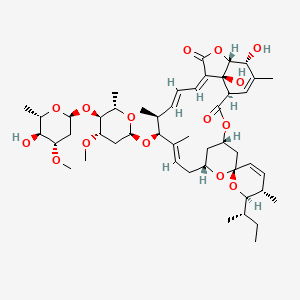
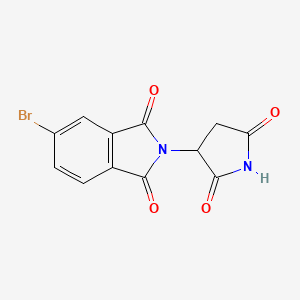
amine hydrochloride](/img/structure/B13446376.png)

